2-Fluoro-5-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURMKCAQRHOAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311631 | |
| Record name | 2-Fluoro-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-04-5 | |
| Record name | 2-Fluoro-5-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Fluoro 5 Methylbenzamide and Its Advanced Derivatives
Established Synthetic Pathways to the 2-Fluoro-5-methylbenzamide Core
Amidation Reactions in 2-Fluoro-5-methylbenzoic Acid Derivatives
The most common and direct route to synthesize this compound is through the amidation of a 2-fluoro-5-methylbenzoic acid derivative. This process involves activating the carboxylic acid and then reacting it with an ammonia (B1221849) source.
A frequently used method is the conversion of 2-fluoro-5-methylbenzoic acid into its more reactive form, 2-fluoro-5-methylbenzoyl chloride. This is typically achieved with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then treated with ammonia to produce this compound.
Alternatively, peptide coupling agents can be used for the direct amidation of 2-fluoro-5-methylbenzoic acid. ossila.com Reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), dicyclohexylcarbodiimide (B1669883) (DCC), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid, allowing it to react readily with ammonia. ossila.com
| Starting Material | Reagent(s) | Product |
| 2-Fluoro-5-methylbenzoic acid | 1. SOCl₂ or (COCl)₂ 2. NH₃ | This compound |
| 2-Fluoro-5-methylbenzoic acid | HATU, NH₃ | This compound |
| 2-Fluoro-5-methylbenzoic acid | DCC, NH₃ | This compound |
| 2-Fluoro-5-methylbenzoic acid | EDC, HOBt, NH₃ | This compound |
Introduction of the Fluorine Moiety via Electrophilic or Nucleophilic Fluorination Techniques
The fluorine atom can also be added at a later stage to a pre-existing methylbenzamide structure.
Electrophilic fluorination uses reagents that act as a source of "F⁺". wikipedia.org A common reagent for this is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). ref.ac.uk The process would begin with a protected 3-methylbenzamide, where a directing group guides the fluorinating agent to the correct position.
Nucleophilic fluorination involves displacing a leaving group with a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). nih.govacsgcipr.org A suitable starting material for this method is 2-nitro-5-methylbenzamide. The nitro group can be replaced by fluoride in a nucleophilic aromatic substitution (SₙAr) reaction. nih.gov Another route is the Balz-Schiemann reaction, where an amino group at the 2-position of a 5-methylbenzamide is converted into a diazonium salt and then treated with a fluoride source like tetrafluoroboric acid (HBF₄). acsgcipr.org
| Precursor | Fluorinating Agent | Method |
| 3-Methylbenzamide (with directing group) | Selectfluor® | Electrophilic |
| 2-Nitro-5-methylbenzamide | KF or CsF | Nucleophilic (SₙAr) |
| 2-Amino-5-methylbenzamide | 1. NaNO₂, HBF₄ 2. Heat | Nucleophilic (Balz-Schiemann) |
Regioselective Methylation Strategies
The methyl group can be introduced onto a fluorobenzamide core with high precision. One strategy is the use of organometallic reagents. For example, a directed ortho-lithiation of a protected 2-fluorobenzamide (B1203369) can be performed using a strong base like n-butyllithium. The resulting intermediate can then react with a methyl source, such as methyl iodide (CH₃I), to place the methyl group at the 5-position.
Another method involves starting with a pre-functionalized material like 2-fluoro-5-bromobenzamide. The bromine can be replaced with a methyl group through a transition metal-catalyzed cross-coupling reaction, such as a Suzuki coupling with a methylboronic acid derivative.
Advanced Synthetic Approaches and Late-Stage Functionalization
Transition Metal-Catalyzed Coupling Reactions for Benzamide (B126) Scaffolds (e.g., Suzuki, Heck)
Modern synthetic methods provide powerful tools for building and modifying benzamide structures through transition metal-catalyzed cross-coupling reactions. researchgate.net These are especially useful for creating advanced derivatives of this compound.
Suzuki Coupling: This palladium-catalyzed reaction joins an organoboron compound with an organic halide. rsc.orgresearchgate.net For example, 2-fluoro-5-bromobenzamide can be coupled with various boronic acids to introduce a wide range of substituents at the 5-position, allowing for the creation of diverse derivatives. nih.govmdpi.com
Heck Reaction: The Heck reaction, also catalyzed by palladium, couples an organic halide with an alkene. nih.govrsc.org Starting with a compound like 2-fluoro-5-iodobenzamide, vinyl groups can be introduced, which can then be further modified.
| Reaction | Catalyst | Reactants | Product Type |
| Suzuki Coupling | Pd(PPh₃)₄ or similar Pd catalyst | 2-Fluoro-5-bromobenzamide + R-B(OH)₂ | 2-Fluoro-5-R-benzamide |
| Heck Reaction | Pd(OAc)₂ or similar Pd catalyst | 2-Fluoro-5-iodobenzamide + Alkene | 2-Fluoro-5-(alkenyl)benzamide |
C-H Activation and Directed Functionalization Strategies for Fluorine and Methyl Introduction
C-H activation has become a powerful technique for the late-stage functionalization of molecules, which avoids the need for pre-functionalized starting materials. acs.org
For introducing fluorine, a directing group on the benzamide nitrogen can guide a catalyst to a specific C-H bond. rsc.org Subsequent treatment with an electrophilic fluorinating agent can then install the fluorine atom with high regioselectivity. beilstein-journals.org
Similarly, directed C-H methylation can be achieved. rsc.org A directing group can guide a transition metal catalyst to selectively activate a C-H bond, which is then methylated. rsc.org This provides an efficient way to introduce the methyl group at the desired position on a fluorobenzamide core.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to favoring catalytic methods over stoichiometric reagents, minimizing waste, and using environmentally benign solvents or solvent-free conditions.
The formation of the amide bond is a cornerstone of this synthesis. Traditional methods often involve activating the corresponding carboxylic acid (2-fluoro-5-methylbenzoic acid) with stoichiometric reagents like thionyl chloride or coupling agents (e.g., EDC, HATU), which generates significant chemical waste. semanticscholar.org A greener, more atom-economical alternative is the direct catalytic amidation of the carboxylic acid with ammonia or an amine. semanticscholar.org This approach ideally produces water as the only byproduct. semanticscholar.org
Several catalytic systems have been developed that are applicable to this transformation:
Boron-Based Catalysts : Boric acid and borate (B1201080) esters have emerged as simple, inexpensive, and effective catalysts for direct amidation. nih.gov These catalysts facilitate the dehydration reaction between a carboxylic acid and an amine under milder conditions than uncatalyzed thermal methods. semanticscholar.orgnih.gov The reaction mechanism is believed to involve the concerted action of multiple boron atoms to activate the carboxylic acid. semanticscholar.org
Metal-Based Catalysts : Various metal catalysts, particularly those based on Lewis acidic metals like zirconium, hafnium, and niobium, can effectively promote amidation. youtube.comrsc.org Niobium(V) oxide (Nb2O5), for instance, has been demonstrated as a highly effective, reusable heterogeneous catalyst for the amidation of various carboxylic acids and amines. rsc.org Its heterogeneous nature simplifies product purification and catalyst recovery, adding to the sustainability of the process.
Solvent-Free Synthesis : Another key green strategy is the elimination of volatile organic solvents. Amide synthesis can be performed under solvent-free conditions, often involving the direct heating of a mixture of the carboxylic acid and an amine, sometimes with a catalyst. oup.com Microwave irradiation can also be employed to accelerate these solvent-free reactions, offering an energy-efficient and rapid synthetic route. chemistrylearner.com
These green methodologies represent a significant advancement over classical synthetic routes, offering pathways to this compound that are more sustainable and economically viable.
Synthesis of Structurally Diverse this compound Derivatives and Analogs
Starting from the this compound core, a vast array of derivatives can be synthesized by modifying the amide nitrogen, altering the phenyl ring, or incorporating complex heterocyclic systems.
N-substituted benzamides are a large and important class of compounds. Their synthesis from a 2-fluoro-5-methylbenzoic acid precursor can be achieved through several strategic approaches.
The most direct and greenest method is the catalytic amidation of 2-fluoro-5-methylbenzoic acid with a desired primary or secondary amine. semanticscholar.org This single-step process leverages the boron- or metal-based catalysts described previously to form the C-N bond with high atom economy. nih.govrsc.org A wide range of amines, including aliphatic and aromatic variants, can be used, allowing for extensive structural diversification at the nitrogen atom. rsc.org
A more traditional, yet highly effective, two-step method involves:
Activation of the Carboxylic Acid : The 2-fluoro-5-methylbenzoic acid is first converted to a more reactive derivative, typically the acyl chloride (2-fluoro-5-methylbenzoyl chloride), using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.
Aminolysis : The resulting acyl chloride is then reacted with the desired amine in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, yielding the N-substituted benzamide. chemicalbook.comlibretexts.org
This classical approach is versatile and widely used for synthesizing structurally complex amides. youtube.comrsc.org For example, N-(2,4-difluorophenyl)-2-fluorobenzamide has been synthesized via the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. nih.gov This strategy can be directly applied to produce a variety of N-aryl and N-alkyl derivatives of this compound.
| Catalyst Type | Example Catalyst | Typical Conditions | Key Advantages |
|---|---|---|---|
| Boron-Based | Boric Acid, B(OCH₂CF₃)₃ | Heat, often solvent-free or in a high-boiling solvent | Low cost, low toxicity, high atom economy. nih.gov |
| Transition Metal (Heterogeneous) | Nb₂O₅ | Heat, azeotropic removal of water | Reusable, easy separation, wide substrate scope. rsc.org |
| Transition Metal (Homogeneous) | ZrCl₄, Cp₂HfCl₂ | Heat, anhydrous solvent | High activity for less reactive amines. youtube.comrsc.org |
| Enzymatic | Lipase (e.g., Lipozyme® TL IM) | Mild temperature (e.g., 45 °C), non-polar solvent | High selectivity, environmentally benign, works for specific substrates. researchgate.net |
Functionalizing the phenyl ring of this compound introduces additional points for structural variation and modulation of properties. These modifications are typically achieved through electrophilic aromatic substitution or by functional group interconversion on precursors.
Bromination : The introduction of a bromine atom onto the phenyl ring can be accomplished via electrophilic bromination. Using a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) can lead to substitution on the ring. The position of bromination is directed by the existing fluoro, methyl, and amide groups. For instance, 5-Bromo-2-fluoro-n-phenylbenzamide is a known compound, suggesting that bromination can occur at the 5-position if starting from a 2-fluorobenzamide precursor. Synthesis of the precursor 2-fluoro-5-bromobenzaldehyde has been achieved by reacting o-fluorobenzaldehyde with a bromination reagent and a Lewis acid.
Amination : Direct C-H amination is a modern strategy to install an amino group. Iridium-catalyzed reactions using sulfonyl azides can introduce N-sulfonylamino groups onto benzoic acid rings, which can subsequently be deprotected. Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be performed on highly activated fluoroarenes, though this is less common on unactivated rings. chemistrylearner.com More classical approaches involve nitration of the ring followed by reduction. The nitration of the 2-fluoro-5-methylbenzoyl scaffold would be followed by reduction of the nitro group to an amine using reagents like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).
Hydroxylation : Introducing a hydroxyl group can be challenging. A common strategy is to synthesize a hydroxylated precursor, such as 2-fluoro-5-hydroxybenzoic acid, and then perform the amidation step. researchgate.net This precursor can be prepared from 5-bromo-2-fluorobenzoic acid via a copper-catalyzed Ullmann-type reaction. researchgate.net Alternatively, advanced biocatalytic methods using enzymes like cytochrome P450 monooxygenases offer a route for the selective hydroxylation of aromatic compounds, including benzylic hydroxylation of the methyl group. nih.govchemistrylearner.com Classic chemical methods for aromatic hydroxylation, such as those using Udenfriend's reagent (a mixture of Fe(II), EDTA, ascorbic acid, and O₂), generate hydroxyl radicals that can hydroxylate aromatic rings, although selectivity can be an issue. chemicalbook.com
Formylation : A formyl group (-CHO) can be introduced to create valuable synthetic intermediates. The compound 2-Fluoro-5-formylbenzamide is a known derivative. Its synthesis can be achieved from precursors like 2-fluoro-5-methylbenzonitrile (B33194) through bromination of the methyl group, followed by hydrolysis and oxidation. A patented method describes the preparation of 2-fluoro-5-formylbenzonitrile (B141211) from o-fluorobenzonitrile in a multi-step process involving chloromethylation, hydrolysis, and oxidation. This nitrile can then be hydrolyzed to the corresponding benzamide.
| Modification | General Strategy | Key Reagents/Catalysts | Relevant Precursor |
|---|---|---|---|
| Bromination | Electrophilic Aromatic Substitution | Br₂, FeBr₃; NBS | o-Fluorobenzaldehyde |
| Amination | Nitration followed by Reduction | HNO₃/H₂SO₄; then SnCl₂/HCl or H₂/Pd-C | 2-Fluoro-5-methylbenzoic acid |
| Hydroxylation | Synthesis from Hydroxylated Precursor | CuBr₂ (for Ullmann reaction) | 5-Bromo-2-fluorobenzoic acid researchgate.net |
| Formylation | Oxidation of a Precursor | Oxidizing agents (e.g., MnO₂) | 2-Fluoro-5-(hydroxymethyl)benzonitrile |
Attaching heterocyclic rings to the this compound framework can produce derivatives with novel properties. This is often achieved by either forming the heterocycle on a benzamide precursor or by coupling the two pre-formed rings.
Thiadiazole and Oxadiazole : These five-membered heterocycles are commonly incorporated into benzamide structures. A frequent synthetic route involves the cyclization of a benzoic acid derivative with a suitable precursor. For example, 2-amino-1,3,4-thiadiazoles can be synthesized in one pot by reacting a carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like polyphosphate ester (PPE). The resulting amino-thiadiazole can then be acylated with 2-fluoro-5-methylbenzoyl chloride to form the final amide linkage. oup.com Similarly, 1,2,4-oxadiazoles can be formed by reacting an amidoxime (B1450833) intermediate (derived from a benzonitrile) with an acyl chloride, followed by cyclization. chemicalbook.com
Pyrazine (B50134) : The pyrazine ring can be linked to the benzamide core through various methods. One approach is the direct amidation of a pyrazine carboxylic acid ester with an appropriate aniline (B41778), which can be catalyzed by enzymes for a green synthesis. researchgate.net For instance, pyrazine esters can be reacted with various amines in the presence of Lipozyme® TL IM to yield pyrazinamide (B1679903) derivatives. researchgate.net Alternatively, modern cross-coupling reactions can be employed. A halogenated pyrazine can be coupled with a benzamide containing a boronic acid (or vice versa) using palladium catalysis (Suzuki coupling) to form a C-C bond between the two aromatic systems. The synthesis of substituted pyrazines themselves can be achieved through methods like the thermolysis of N-allyl malonamides.
| Heterocycle | Synthetic Strategy | Example Precursors | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole | Cyclocondensation then Amidation | Carboxylic acid + Thiosemicarbazide | |
| 1,2,4-Oxadiazole | Cyclization of an N-Acyl Amidoxime | Benzonitrile + Hydroxylamine; Acyl Chloride | chemicalbook.com |
| Pyrazine | Enzymatic Amidation | Pyrazine ester + Amine | researchgate.net |
| Pyrazine | Palladium-Catalyzed Cross-Coupling | Halogenated Pyrazine + Benzamide Boronic Acid |
Spectroscopic and Crystallographic Characterization of 2 Fluoro 5 Methylbenzamide
Advanced Spectroscopic Techniques in Structural Elucidation
A suite of sophisticated spectroscopic methods is indispensable for piecing together the molecular architecture of 2-Fluoro-5-methylbenzamide. Each technique probes different aspects of the molecule's constitution, from the connectivity of atoms to the nature of its chemical bonds and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and multi-nuclear studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of specific nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR studies is essential for an unambiguous structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amide protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine atom and the amide group, as well as the electron-donating nature of the methyl group. The aromatic region will likely display complex splitting patterns due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The amide protons (NH₂) typically appear as a broad singlet, and their chemical shift can be sensitive to solvent and concentration. The methyl protons will present as a sharp singlet.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.0 - 8.0 | Multiplet |
| Amide NH₂ | 5.5 - 7.5 | Broad Singlet |
| Methyl CH₃ | 2.3 - 2.5 | Singlet |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are anticipated. The chemical shift of the carbonyl carbon is characteristically found downfield (165-175 ppm). The aromatic carbons will appear in the range of 110-165 ppm, with their specific shifts influenced by the fluorine and methyl substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The methyl carbon will resonate at a higher field (around 20 ppm).
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 165 - 175 |
| Aromatic C-F | 155 - 165 (d, ¹JC-F ≈ 240-260 Hz) |
| Aromatic C-H | 115 - 140 |
| Aromatic C-C(O)NH₂ | 125 - 135 |
| Aromatic C-CH₃ | 130 - 140 |
| Methyl CH₃ | 18 - 22 |
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. huji.ac.ilwikipedia.orgbiophysics.org With a 100% natural abundance and a large chemical shift range, it provides a clear window into the electronic environment of the fluorine atom. huji.ac.ilwikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be indicative of the fluorine's position on the aromatic ring and its interactions with neighboring substituents. Coupling to nearby protons will result in a multiplet structure for this signal. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to a standard such as CFCl₃. ucsb.educolorado.edu
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibrations of the primary amide group are anticipated to appear as two distinct bands in the region of 3100-3500 cm⁻¹. A strong absorption band corresponding to the C=O (amide I) stretching vibration will be prominent around 1640-1680 cm⁻¹. The N-H bending (amide II) vibration is expected near 1600 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The C-F stretching vibration will give rise to a strong band in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amide N-H | Stretching | 3100 - 3500 | Medium |
| Aromatic C-H | Stretching | > 3000 | Medium |
| Aliphatic C-H | Stretching | < 3000 | Medium |
| Amide C=O | Stretching (Amide I) | 1640 - 1680 | Strong |
| Amide N-H | Bending (Amide II) | ~1600 | Medium |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium |
| C-F | Stretching | 1100 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₈H₈FNO, MW = 153.16). High-resolution mass spectrometry (HRMS) can confirm the elemental formula.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzamides include the loss of the amino group (•NH₂) to form a benzoyl cation. For this compound, this would result in a fragment at m/z 137. Subsequent loss of carbon monoxide (CO) from the benzoyl cation would yield a fluoromethylphenyl cation at m/z 109. Another potential fragmentation is the cleavage of the C-C bond between the aromatic ring and the carbonyl group.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 153 | [M]⁺ |
| 137 | [M - NH₂]⁺ |
| 109 | [M - NH₂ - CO]⁺ |
UV-Vis Spectroscopy for Electronic Transitions and Intermolecular Interactions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. msu.edu Aromatic compounds like this compound are expected to exhibit absorption bands in the UV region corresponding to π → π* transitions of the benzene (B151609) ring and the carbonyl group. The presence of substituents on the benzene ring can cause a shift in the absorption maximum (λmax) and an increase in the molar absorptivity (ε). The electronic transitions in this compound are likely to occur in the 200-300 nm range. The exact position of λmax will be influenced by the interplay of the electronic effects of the fluoro, methyl, and amide substituents.
Fluorescence Spectroscopy for Conformational Dynamics and Aggregation Phenomena
Fluorescence spectroscopy is a highly sensitive technique that can provide insights into the excited state properties of a molecule. While not all aromatic compounds are strongly fluorescent, the rigid structure of the benzamide (B126) moiety may allow for fluorescence emission upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum). The emission spectrum would be Stokes-shifted to a longer wavelength compared to the absorption spectrum. evidentscientific.com Studies on the fluorescence quantum yield and lifetime can provide information about the excited state deactivation pathways. Furthermore, changes in the fluorescence spectrum as a function of solvent polarity or concentration can reveal information about intermolecular interactions and potential aggregation phenomena.
X-ray Crystallography and Solid-State Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystal structure determination of this compound would provide accurate bond lengths, bond angles, and torsion angles.
In the solid state, benzamide derivatives typically engage in intermolecular hydrogen bonding through the amide N-H protons and the carbonyl oxygen atom. researchgate.net For this compound, it is anticipated that the molecules will form hydrogen-bonded networks, potentially as dimers or extended chains. The planarity of the benzamide group and the orientation of the aromatic ring relative to the amide plane would be key structural features. The fluorine and methyl substituents will also influence the crystal packing, potentially participating in weaker intermolecular interactions such as C-H···F and C-H···π contacts. Analysis of the crystal packing can provide insights into the forces that govern the self-assembly of the molecules in the solid state.
Crystallographic and Spectroscopic Insights into this compound Currently Unavailable in Public Databases
A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for the chemical compound this compound. Consequently, a detailed analysis of its specific crystallographic and spectroscopic characteristics, as requested, cannot be provided at this time.
The elucidation of a compound's solid-state architecture is fundamentally dependent on experimental data derived from single-crystal X-ray diffraction studies. This technique provides precise atomic coordinates, bond lengths, and bond angles, which are essential for a thorough understanding of the molecule's three-dimensional structure. This foundational data is the prerequisite for in-depth analyses including crystal packing, lattice interactions, potential polymorphism, and the conformational specifics of the benzamide moiety in the crystalline state.
While extensive research exists on the crystallography of related benzamide isomers and derivatives, this information is not directly transferable to this compound. Each compound, with its unique substitution pattern, exhibits distinct solid-state behavior governed by subtle differences in intermolecular forces such as hydrogen bonding and van der Waals interactions. Extrapolation from related structures would be speculative and would not meet the standards of scientific accuracy.
Further research, involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis, is required to generate the data necessary to populate the detailed structural sections outlined in the initial request. Without such experimental results, any discussion on the specific crystallographic features of this compound remains theoretical.
Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Methylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations are at the core of computational chemistry, using the principles of quantum mechanics to model molecular properties. Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in understanding the electronic nature of molecules.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. DFT studies can predict optimized molecular geometries, electronic properties, and chemical reactivity.
Electronic Structure and Reactivity Descriptors: The electronic structure of a molecule is fundamentally linked to its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity.
For the related compound, X-fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide, DFT calculations have been used to analyze the frontier orbitals. mdpi.com In one isomer, the HOMO was found to be localized over the hydroxy-methylbenzamide ring and the central amide segment, while the LUMO was distributed over the entire molecule except for the hydroxyl group. mdpi.com This suggests a potential for intramolecular charge transfer upon electronic excitation. mdpi.com
Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface, visually identifying regions of positive and negative potential. Red-colored regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue-colored regions denote positive potential (electron-poor areas), which are prone to nucleophilic attack. MEP analysis is crucial for understanding sites of intermolecular interactions, particularly hydrogen bonding. mdpi.com For instance, in studies of fluorinated benzamides, MEP surfaces help to identify the positive potential around amide protons and the negative potential near the carbonyl oxygen, which are key sites for drug-receptor interactions. mdpi.com
| Parameter | Description | Relevance to Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests greater reactivity towards electrophiles. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A small gap signifies low excitation energy, high polarizability, and greater chemical reactivity. mdpi.com |
| MEP Surface | 3D map of electrostatic potential on the electron density surface | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions for non-covalent interactions. researchgate.net |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the atomic numbers of the atoms involved, without using empirical data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. They are often used to obtain highly accurate molecular geometries and energies, which can then be used for detailed molecular orbital (MO) analysis.
Ab initio calculations provide a rigorous way to determine the shapes, energies, and occupancies of all molecular orbitals. This analysis helps in understanding bonding characteristics, electron distribution, and the nature of electronic transitions. While DFT is often preferred for larger systems, ab initio methods are valuable for benchmarking and for systems where electron correlation is critical. nih.gov For substituted benzamides, ab initio calculations have been employed alongside experimental data to investigate conformational equilibria and the energies of different conformers. nih.gov These calculations can accurately model the subtle energetic differences that govern a molecule's preferred shape.
Computational methods are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT and ab initio calculations can accurately forecast vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. sns.itunibo.it
Vibrational Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule. For the closely related compound 2-fluoro-5-methylbenzonitrile (B33194), quantum chemical calculations using the B3LYP/6-311++G(d,p) method have been performed to predict its FT-IR and FT-Raman spectra. researchgate.net The calculated vibrational wavenumbers are typically scaled to correct for anharmonicity and other systematic errors, and the results show good agreement with experimental data. researchgate.net This allows for a detailed assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretching, C=O stretching, and N-H bending for an amide. researchgate.net
| Vibrational Mode | Experimental Wavenumber (cm-1) researchgate.net | Calculated Wavenumber (cm-1) researchgate.net |
| C-H stretching (aromatic) | 3075 | 3076 |
| C≡N stretching | 2235 | 2269 |
| C-F stretching | 1250 | 1251 |
| C-CH3 stretching | 1211 | 1208 |
| Data for the analogue 2-fluoro-5-methylbenzonitrile. |
NMR Spectroscopy: The prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.) is another powerful application. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, theoretical chemical shifts can be obtained. These predictions are invaluable for assigning complex spectra and confirming molecular structures. For substituted benzamides, computational studies combining ab initio calculations with Lanthanide-Induced-Shift (LISA) analysis have been used to determine conformer ratios and energies in solution. nih.gov
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations focus on the static, electronic properties of single molecules, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular interactions of molecules over time.
Most flexible molecules can exist in multiple spatial arrangements, or conformations, which differ in energy. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them.
For 2-substituted benzamides like 2-fluorobenzamide (B1203369), a key conformational feature is the orientation of the amide group relative to the fluorine atom. Two primary planar or near-planar conformers are possible: a trans conformer, where the carbonyl oxygen and the fluorine atom are on opposite sides of the C-C bond, and a cis conformer, where they are on the same side. Computational studies on 2-fluorobenzamide have shown that the trans conformer is significantly more stable. nih.govrsc.org This preference is attributed to the formation of a favorable intramolecular hydrogen bond between the amide N-H group and the fluorine atom. nih.gov Ab initio calculations have been used to quantify this energy difference, which can be influenced by the solvent environment. nih.gov
| Conformer of 2-fluorobenzamide | Computational Method | Relative Energy (Ecis - Etrans) | Finding |
| cis vs trans | Ab initio / LISA-NMR | > 2.3 kcal/mol (in CDCl₃) | The trans conformer is more stable, likely due to an N-H···F intramolecular hydrogen bond. nih.gov |
| cis vs trans | Ab initio / LISA-NMR | 1.7 kcal/mol (in CD₃CN) | The energy difference decreases in a more polar solvent. nih.gov |
Non-covalent interactions govern how molecules recognize and bind to each other, which is fundamental to their function in biological systems and their arrangement in solid-state materials.
Hydrogen Bonding: Hydrogen bonds are crucial interactions for benzamides. In the crystal structure of many benzamides, molecules are linked into chains or more complex networks by intermolecular N-H···O hydrogen bonds between the amide groups of neighboring molecules. researchgate.net Computationally, these interactions can be analyzed by examining the geometries and energies of molecular dimers or clusters. Furthermore, as noted for 2-fluorobenzamide, an intramolecular N-H···F hydrogen bond can be a key factor in stabilizing a particular conformation. nih.gov
Halogen Bonding: A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. Fluorine is generally a weak halogen bond donor, but in certain contexts, it can participate in significant interactions. Computational studies on related fluorinated aromatic compounds have explored the role of the fluorine atom in crystal packing, identifying interactions such as C-F···Cg (where Cg is the center of a π-system) that contribute to the supramolecular assembly. mdpi.com
Pi-Stacking: Pi-stacking (π-π stacking) is an attractive, non-covalent interaction between aromatic rings. In molecules containing a phenyl ring, such as 2-fluoro-5-methylbenzamide, pi-stacking can play a significant role in both crystal packing and interactions with biological targets like proteins. Computational methods can quantify the energy of these interactions by calculating the interaction potential between two aromatic rings at various distances and orientations.
Prediction of Supramolecular Assembly Motifs
The architecture of solid-state materials is dictated by non-covalent interactions, which guide molecules to self-assemble into ordered, supramolecular structures. For this compound, computational methods are instrumental in predicting these assembly motifs, primarily driven by hydrogen bonding and π-π stacking interactions.
The benzamide (B126) functional group is a classic motif for forming robust hydrogen bonds. The amide N-H group typically acts as a hydrogen-bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. Computational models predict that these interactions will be the primary drivers of assembly in this compound, leading to the formation of common supramolecular synthons. Based on studies of analogous benzamide structures, two primary hydrogen-bonding patterns are anticipated: chains and dimers. researchgate.netnih.gov
Catemeric Chains: In one common motif, molecules are linked head-to-tail, forming infinite chains through N-H···O hydrogen bonds. researchgate.net
Centrosymmetric Dimers: Alternatively, two molecules can form a cyclic dimer, where a pair of N-H···O hydrogen bonds creates a stable, eight-membered ring motif known as the R²₂(8) graph set.
The presence of the fluorine atom and the methyl group on the phenyl ring introduces additional layers of complexity and directionality to the molecular packing. The fluorine atom can participate in weaker C-H···F hydrogen bonds, while the methyl group can engage in C-H···π interactions. Molecular dynamics simulations on similar self-assembling molecules have shown that the interplay between strong hydrogen bonds and weaker van der Waals forces is crucial for stabilizing the final crystal lattice. nih.gov These computational approaches allow for the prediction of energetically favorable packing arrangements, which is critical for designing crystalline materials with desired properties.
| Interaction Type | Participating Groups | Predicted Motif/Role | Reference Analogs |
|---|---|---|---|
| Strong Hydrogen Bond | Amide N-H (donor) and Carbonyl O (acceptor) | Formation of primary chains or R²₂(8) dimers | N-(2-hydroxy-5-methylphenyl)benzamide researchgate.net |
| Weak Hydrogen Bond | Aromatic C-H (donor) and Carbonyl O (acceptor) | Reinforcement of primary motifs, linking chains/dimers | N-(2-hydroxy-5-methylphenyl)benzamide researchgate.net |
| Weak Hydrogen Bond | Aromatic/Methyl C-H (donor) and Fluoro F (acceptor) | Directional control of crystal packing | General observations in fluorinated aromatics |
| π-π Stacking | Phenyl Rings | Stabilization of layered structures | General observations in aromatic amides |
Computational Approaches in Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to correlate a molecule's chemical structure with its biological effect. drugdesign.org For this compound and its derivatives, computational SAR approaches provide a rapid and cost-effective means to predict biological activity and guide the synthesis of more potent and selective compounds.
Molecular Docking for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. mdpi.com This method is widely used to understand the interactions that drive binding and to screen virtual libraries of compounds for potential drug candidates. For derivatives of this compound, docking studies can elucidate how the core structure interacts with a protein's active site.
In a typical docking simulation, the benzamide core can act as a scaffold that positions the key interacting groups. ukm.my
The amide N-H can act as a hydrogen bond donor to an acceptor residue (e.g., the backbone carbonyl of an amino acid).
The carbonyl oxygen can act as a hydrogen bond acceptor from a donor residue (e.g., the side chain of lysine (B10760008) or arginine).
The phenyl ring can form hydrophobic interactions with nonpolar pockets in the active site.
The fluoro substituent can form specific interactions, such as hydrogen bonds or dipole-dipole interactions, and can modulate the electronic properties of the phenyl ring. researchgate.net
The methyl group enhances hydrophobicity, potentially improving binding affinity in lipophilic pockets.
For example, docking studies on structurally related N-(2-aminophenyl)-benzamide derivatives as histone deacetylase (HDAC) inhibitors have shown that the benzamide moiety can form crucial hydrogen bonds within the enzyme's active site. researchgate.net Similarly, studies on fluorinated benzamides as Cholesteryl Ester Transfer Protein (CETP) inhibitors highlight the importance of hydrophobic interactions in ligand binding. researchgate.net These studies provide a framework for predicting how this compound derivatives might bind to various therapeutic targets.
| Molecular Feature | Potential Interaction Type | Example Protein Residues |
|---|---|---|
| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Backbone C=O |
| Amide C=O | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Histidine |
| Phenyl Ring | Hydrophobic, π-π Stacking | Leucine, Isoleucine, Valine, Phenylalanine |
| Fluoro Group | Weak H-bond, Dipole-Dipole | Serine, Threonine, Asparagine |
| Methyl Group | Hydrophobic (Lipophilic) | Alanine, Valine, Leucine |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. archivepp.com This approach uses molecular descriptors—numerical values that characterize properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity)—to build a predictive model.
For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their activity against a specific biological target. The substituents at the 2- and 5-positions (fluorine and methyl) would serve as the starting point. A hypothetical QSAR study might explore variations of these substituents to understand their influence on activity.
Hydrophobicity: The methyl group contributes positively to the molecule's lipophilicity. QSAR models for benzamide derivatives have shown that hydrophobic character can be crucial for activity, for instance, in HDAC inhibition. researchgate.net
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which influences the pKa of the amide N-H and the charge distribution across the aromatic ring. This can impact binding affinity and metabolic stability.
Steric Factors: The size and shape of substituents on the ring can determine how well the molecule fits into a binding site.
A typical QSAR equation for a series of benzamide derivatives might take the form: pIC₅₀ = c₁ (logP) - c₂ (Steric_Parameter) + c₃ (Electronic_Parameter) + constant
Studies on various benzamide derivatives have successfully generated robust QSAR models. For example, a 3D-QSAR model for aminophenyl benzamide derivatives yielded a high correlation coefficient (r² = 0.99), indicating excellent predictive power. researchgate.net Such models provide clear guidelines for designing new analogs with potentially enhanced biological activity. nih.gov
Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, theoretical calculations can map out its reactivity profile, identifying the most likely sites for electrophilic or nucleophilic attack and predicting the energy barriers for various transformations.
The reactivity of the molecule is influenced by its constituent functional groups:
Amide Group: The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.
Aromatic Ring: The reactivity of the phenyl ring towards electrophilic aromatic substitution is governed by the directing effects of the substituents. The methyl group is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. The combined effect determines the regioselectivity of reactions like nitration or halogenation.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing fluorine atom can activate the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to it. Research on the precursor, 2-fluoro-5-methylbenzoic acid, shows its utility in synthesizing benzoxazepinones via intramolecular SNAr, a pathway that highlights the reactivity imparted by the fluorine atom. ossila.com
Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products. This allows for the determination of activation energies, providing a quantitative prediction of reaction rates and feasibility. For example, theoretical studies on the cyclocondensation of related 2-fluorobenzaldehydes with amidines have been used to understand reaction pathways and predict product formation. researchgate.net Such computational insights are invaluable for optimizing synthetic routes and exploring the novel chemistry of this compound.
Chemical Reactivity and Mechanistic Studies of 2 Fluoro 5 Methylbenzamide
Fundamental Reaction Pathways
The reactivity of 2-Fluoro-5-methylbenzamide is largely dictated by the interplay of its three functional components: the aromatic ring, the activating methyl group, the deactivating fluoro group, and the deactivating amide group. These substituents influence the electron density of the benzene (B151609) ring and direct the course of various reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity of this reaction on a substituted benzene ring are determined by the electronic properties of the existing substituents. libretexts.org Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing), and they direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.orgmnstate.edu
For this compound, the directing effects of the three substituents are in competition.
Amide Group (-CONH₂): The carbonyl group is electron-withdrawing, making the amide a deactivating group that directs incoming electrophiles to the meta position (C4 and C6).
Fluoro Group (-F): Halogens are a unique class; they are deactivating due to their strong inductive electron withdrawal but are ortho, para directors because of electron donation through resonance. youtube.com It directs electrophiles to C3 and C5.
Methyl Group (-CH₃): As an alkyl group, it is an activating, ortho, para director, favoring substitution at C2 and C4.
| Substituent | Type | Directing Effect | Favored Positions for Substitution |
|---|---|---|---|
| -CONH₂ (at C1) | Deactivating | Meta | C4, C6 |
| -F (at C2) | Deactivating | Ortho, Para | C3, C5 |
| -CH₃ (at C5) | Activating | Ortho, Para | C2, C4 |
Nucleophilic Substitution Reactions on the Aromatic Ring
Aryl halides can undergo Nucleophilic Aromatic Substitution (SₙAr) if the ring is "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org This reaction proceeds via a two-step addition-elimination mechanism. The first step, which is rate-determining, involves the attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov In the second step, the leaving group is eliminated, and aromaticity is restored. chemistrysteps.com
In this compound, the fluorine atom can act as a leaving group. The reaction is facilitated by the amide group (-CONH₂) located para to the fluorine. The electron-withdrawing nature of the carbonyl in the amide group helps to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. Fluorine is an effective leaving group in SₙAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.comyoutube.com The strength of the C-F bond is less critical as its cleavage does not occur in the rate-determining step. masterorganicchemistry.com
The general mechanism is as follows:
Addition: A nucleophile (Nu⁻) attacks the carbon atom attached to the fluorine, breaking the aromaticity of the ring and forming a negatively charged Meisenheimer complex.
Stabilization: The negative charge is delocalized via resonance onto the ortho and para positions, including onto the oxygen atom of the amide group.
Elimination: The ring's aromaticity is restored by the expulsion of the fluoride (B91410) ion (F⁻), resulting in the substituted product.
Amide Hydrolysis and Formation Mechanisms
Amide Hydrolysis Amides can be hydrolyzed to their parent carboxylic acids and amines under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.com These reactions are generally irreversible because under acidic conditions the resulting amine is protonated, and under basic conditions the carboxylic acid is deprotonated, preventing the reverse reaction. libretexts.org
Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a series of proton transfers, the nitrogen atom is converted into a good leaving group (as an amine), which is subsequently eliminated to form the carboxylic acid. libretexts.orgyoutube.com
Base-Promoted Hydrolysis: This reaction involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.orgchemistrysteps.com The carbonyl double bond reforms with the elimination of an amide anion, which is a poor leaving group but is facilitated by the reaction conditions. chemistrysteps.com This is followed by an acid-base reaction where the strongly basic amide anion deprotonates the newly formed carboxylic acid to yield a carboxylate salt and an amine. libretexts.org
Amide Formation The synthesis of amides, including this compound, is a fundamental transformation in organic chemistry. Direct reaction between a carboxylic acid and an amine is often difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com Therefore, the carboxylic acid is typically "activated."
Common methods for amide formation include:
From Acyl Chlorides: The most common method involves converting the carboxylic acid (2-fluoro-5-methylbenzoic acid) into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with ammonia (B1221849) or an amine to form the amide. masterorganicchemistry.com
Using Coupling Reagents: Dehydrating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), facilitate the direct condensation of a carboxylic acid and an amine by converting the carboxylic acid's hydroxyl group into a better leaving group. masterorganicchemistry.comumich.edu
Catalytic Methods: Certain catalysts, like titanium tetrachloride (TiCl₄), can mediate the direct condensation of carboxylic acids and amines to form amides in high yields. nih.gov
Advanced Reaction Mechanisms
Beyond fundamental transformations, the this compound system can participate in more complex reactions involving radical intermediates or transition metal catalysts.
Radical Reaction Pathways (e.g., Hydrogen Atom Transfer, Single-Electron Transfer)
While specific radical reactions of this compound are not extensively documented, plausible pathways can be inferred from established principles of radical chemistry.
Benzylic Hydrogen Atom Transfer: The methyl group on the aromatic ring is a potential site for radical reactions. In a process analogous to benzylic bromination, a radical initiator can facilitate the abstraction of a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. mnstate.edu This radical intermediate can then react with other species in the medium. For example, reaction with N-bromosuccinimide (NBS) in the presence of light or a radical initiator could lead to the formation of 2-fluoro-5-(bromomethyl)benzamide.
Single-Electron Transfer (SET): SET processes can generate radical ions from the benzamide (B126) molecule. Depending on the reagent (an oxidant or a reductant), a radical cation or a radical anion could be formed, which would then undergo subsequent reactions. For instance, the generation of perfluoroalkyl radicals via photocatalysis is a known method that can be applied to various functional groups, suggesting that such radical species could potentially react with the aromatic ring of this compound. eurekaselect.com
Transition Metal-Catalyzed Transformations Involving the Benzamide System
Transition metals are powerful tools for catalyzing a wide array of organic transformations. The structure of this compound offers several sites for transition metal interaction: the C-F bond, the C-H bonds of the ring and methyl group, and the amide functional group itself.
Coordination and Catalysis: The amide group's oxygen and nitrogen atoms can act as ligands, coordinating with transition metals. This coordination has been observed in the synthesis of metal complexes with Schiff base ligands derived from 2-fluorobenzohydrazide, a related structure. mdpi.comnih.gov Such coordination can be a prelude to catalytic cycles, for example, in the oxidation of aniline (B41778). nih.gov
C-F Bond Activation: The carbon-fluorine bond, while strong, can be activated and functionalized using transition metal catalysts. nih.gov This opens the possibility for cross-coupling reactions where the fluorine atom is replaced by other functional groups (e.g., alkyl, aryl, or amino groups).
C-H Bond Activation/Functionalization: The amide group can act as a directing group in transition metal-catalyzed C-H activation. This allows for the selective functionalization of C-H bonds ortho to the amide group. This would lead to substitution at the C6 position of this compound.
Amide Group Transformation: Transition metal catalysts have been used for the hydrogenation of fluoro carboxamides to yield fluoro hemiacetals, demonstrating a direct transformation of the amide functional group itself. osti.gov Iron-catalyzed multicomponent reactions involving enamides also highlight the role of transition metals in functionalizing amide-containing molecules. chemrxiv.org
| Reaction Type | Reactive Site on this compound | Potential Outcome |
|---|---|---|
| Cross-Coupling | C-F bond | Replacement of -F with other functional groups (e.g., alkyl, aryl) |
| Directed C-H Activation | C-H bond at C6 (ortho to amide) | Introduction of a new substituent at the C6 position |
| Hydrogenation | Amide carbonyl | Reduction of the amide to an amine or related species |
| Coordination Chemistry | Amide O and N atoms | Formation of metal-organic complexes with catalytic properties |
Role of Fluorine in Directing Reactivity and Regioselectivity
The fluorine atom at the 2-position (ortho-position) of the benzamide ring plays a pivotal role in governing the molecule's reactivity and the regioselectivity of its reactions. This influence stems primarily from fluorine's strong electron-withdrawing inductive effect.
In the context of nucleophilic aromatic substitution (SNAr), this effect is particularly pronounced. The fluorine atom activates the aromatic ring towards attack by nucleophiles by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack. libretexts.org A key mechanistic feature of SNAr reactions is that the rate-determining step is the initial attack of the nucleophile to form the intermediate carbanion, not the subsequent loss of the leaving group. masterorganicchemistry.com This explains the paradoxical observation that fluorine, which forms a very strong carbon-fluorine bond, is often an excellent leaving group in these reactions—its powerful inductive effect in activating the ring is the dominant factor. masterorganicchemistry.com
Beyond SNAr, the ortho-fluorine substituent also directs regioselectivity in transition metal-catalyzed C–H bond functionalization reactions. Computational studies on various fluorinated arenes have quantified the energy barriers associated with C–H bond cleavage. These studies confirm that the presence and number of ortho-fluorine atoms significantly alter the activation energies, thereby directing incoming functional groups to specific sites on the aromatic ring. acs.org While specific calculations for this compound are not detailed, data from related fluorinated substrates provide a clear framework for understanding this directing effect.
| Number of Ortho-Fluorine Substituents | Calculated Energy Barrier (kcal/mol) | Reference |
|---|---|---|
| Zero | 32–34 | acs.org |
| One | 27–30 | acs.org |
| Two | 22–25 | acs.org |
Mechanistic Probes and Experimental Techniques
To elucidate the complex reaction pathways of molecules like this compound, chemists rely on a suite of sophisticated experimental techniques designed to probe reaction mechanisms at a molecular level.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to trace the movement of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org This involves replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H/Deuterium) and then determining the position of that isotope in the final products. wikipedia.orgmusechem.com
While specific isotopic labeling studies on this compound are not prominently documented in the reviewed literature, the application of this technique can be illustrated through classic mechanistic investigations of related processes. For instance, the benzyne (B1209423) mechanism for nucleophilic aromatic substitution on unactivated aryl halides was famously confirmed using ¹⁴C labeling. When ¹⁴C-labeled chlorobenzene (B131634) was reacted with potassium amide, the resulting aniline product showed the ¹⁴C label distributed almost equally between the C1 and C2 positions. govtpgcdatia.ac.in This outcome could only be explained by the formation of a symmetric benzyne intermediate. govtpgcdatia.ac.in
A hypothetical study on this compound could employ a similar strategy. For example, in a reaction involving the amide group, the carbonyl carbon could be labeled with ¹³C. Analysis of the products using techniques like mass spectrometry or ¹³C NMR spectroscopy would reveal the ultimate fate of the carbonyl carbon, confirming or refuting a proposed mechanistic pathway.
Kinetic Studies and Reaction Rate Analysis
Kinetic studies, which measure the rate of a chemical reaction and how it is influenced by factors such as concentration and temperature, are fundamental to understanding reaction mechanisms. By analyzing reaction rates, chemists can identify the rate-determining step of a multi-step reaction. nih.gov
For reactions involving this compound, particularly in the context of nucleophilic aromatic substitution, kinetic analysis provides crucial support for the SNAr mechanism. A key finding is that the nature of the halogen leaving group has an unusual effect on the reaction rate. Contrary to SN1 and SN2 reactions where C-I is the weakest bond and I⁻ is the best leaving group, in SNAr reactions, fluoride is often the best leaving group. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine. The subsequent, faster step involves the breaking of the carbon-halogen bond. masterorganicchemistry.com
| Leaving Group (X in Ar-X) | Relative Rate | Reference |
|---|---|---|
| -F | 3300 | masterorganicchemistry.com |
| -Cl | 1 | masterorganicchemistry.com |
| -Br | 0.8 | masterorganicchemistry.com |
| -I | 0.4 | masterorganicchemistry.com |
Intermediate Identification and Trapping Experiments
Many chemical reactions proceed through short-lived, high-energy intermediates that are not present in the final product mixture. Identifying these transient species is critical for confirming a reaction mechanism.
The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides, such as those containing an ortho-fluorine, involves a resonance-stabilized carbanion intermediate. libretexts.org This intermediate is known as a Meisenheimer complex . libretexts.org The formation of this tetrahedral intermediate temporarily disrupts the aromaticity of the ring. libretexts.org Evidence for the existence of Meisenheimer complexes is strong; in some cases, highly stabilized versions of these intermediates have been successfully isolated and characterized, providing a direct snapshot of a reaction in progress. libretexts.org
Under different conditions, such as with very strong bases and unactivated aryl halides, an alternative elimination-addition mechanism may occur, which proceeds through a highly reactive benzyne (or aryne) intermediate. govtpgcdatia.ac.inpressbooks.pub The existence of this intermediate is often inferred from product distributions, such as those observed in the isotopic labeling experiments described previously, which act as a form of trapping experiment where the products' structures reveal the nature of the intermediate. govtpgcdatia.ac.in
Supramolecular Chemistry and Intermolecular Interactions of 2 Fluoro 5 Methylbenzamide
Hydrogen Bonding Networks in Solid and Solution States
The solid-state architecture of crystalline materials is dictated by a complex interplay of intermolecular forces. In the case of 2-Fluoro-5-methylbenzamide, while a definitive single-crystal X-ray structure is not publicly available, the existence of a crystalline form has been identified, as evidenced by X-ray powder diffraction data presented in patent literature. iucr.orgacs.org This confirmation of crystallinity allows for a reasoned discussion of the likely supramolecular interactions that govern its assembly, based on the well-established chemistry of primary amides and fluorinated aromatic compounds. The primary amide (-CONH2) and the substituted phenyl ring are the key functional components that direct the formation of an ordered, three-dimensional lattice through various hydrogen bonding and other non-covalent interactions.
N-H∙∙∙∙O Interpeptide Bond Interactions
The primary amide group is a potent hydrogen-bond donor (N-H) and acceptor (C=O), making the N-H∙∙∙∙O interaction the most significant force in the crystal packing of many benzamides. libretexts.org In primary amides like this compound, these interactions typically lead to the formation of robust supramolecular synthons. researchgate.nettandfonline.com One of the most common motifs is the centrosymmetric R22(8) dimer, where two molecules are linked by a pair of N-H∙∙∙∙O hydrogen bonds. This dimer is a highly stable and predictable feature in the crystal engineering of primary amides.
Alternatively, these N-H∙∙∙∙O interactions can propagate to form one-dimensional chains, often described by the C(4) graph set notation. The specific arrangement, whether it be discrete dimers or extended chains, is influenced by the steric and electronic effects of the substituents on the aromatic ring. The presence of the fluorine atom and the methyl group in this compound will modulate the electronic properties of the molecule and sterically influence which hydrogen bonding patterns are favored.
Table 1: Typical Geometries of N-H∙∙∙∙O Hydrogen Bonds in Aromatic Amides
| Donor (D) | Acceptor (A) | D-H Distance (Å) | H∙∙∙A Distance (Å) | D∙∙∙A Distance (Å) | D-H∙∙∙A Angle (°) |
| N-H | O=C | ~ 0.86 | ~ 2.0 - 2.2 | ~ 2.8 - 3.0 | ~ 150 - 170 |
| Note: The data in this table represents typical ranges observed in related crystalline structures and is for illustrative purposes, as specific crystallographic data for this compound is not available. |
O-H···O and C-H···O Interactions
Given the molecular structure of this compound, which lacks a hydroxyl group, O-H···O hydrogen bonds are not a feature of its supramolecular assembly.
Halogen Bonding and Fluorine's Role in Supramolecular Assembly
The role of organically bound fluorine in directing crystal packing is a subject of considerable interest in crystal engineering. researchgate.netrsc.orgrsc.org While fluorine is the most electronegative element, it is generally considered a poor hydrogen-bond acceptor. rsc.org However, the C-F bond can participate in a range of other weak interactions, including halogen bonding, dipole-dipole interactions, and C-H···F contacts. rsc.org
In the context of this compound, the fluorine atom, positioned ortho to the amide group, can influence the conformation of the molecule and its subsequent packing. It is plausible that weak C-H···F interactions exist, where an aromatic or methyl C-H group from a neighboring molecule interacts with the fluorine atom. Furthermore, F∙∙∙F contacts, if present at distances shorter than the sum of their van der Waals radii (approximately 2.94 Å), can also contribute to the lattice energy. rsc.org The highly polarized nature of the C-F bond can also lead to significant dipole-dipole interactions that influence the relative orientation of molecules within the crystal. researchgate.net
Aromatic Interactions (e.g., C-H···Cg, Pi-Stacking)
Aromatic interactions are another crucial element in the supramolecular assembly of this compound. These can be broadly categorized into two types: C-H···π (or C-H···Cg, where Cg is the centroid of the aromatic ring) and π-π stacking interactions.
C-H···π interactions involve a C-H bond (from either the methyl group or another aromatic ring) pointing towards the electron-rich face of the benzene (B151609) ring of a neighboring molecule. These interactions are stabilizing and play a significant role in the arrangement of aromatic molecules in the solid state.
Pi-stacking involves the parallel arrangement of aromatic rings. These interactions are governed by a balance of attractive (quadrupole-quadrupole and dispersion) and repulsive forces. reddit.com The stacking can be face-to-face or, more commonly, offset face-to-face to minimize electrostatic repulsion. reddit.com The electronic nature of the ring, influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, will affect the quadrupole moment of the aromatic ring and thus the geometry and strength of these stacking interactions. researchgate.netnih.gov
Table 2: Illustrative Geometries of Aromatic Interactions
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |
| C-H···π | Aromatic/Methyl C-H | π-face of Benzene Ring | H···Cg ~ 2.5 - 2.9 | A hydrogen atom pointing towards the face of an aromatic ring. |
| π-π Stacking | Benzene Ring | Benzene Ring | Cg···Cg ~ 3.5 - 3.8 | Parallel or near-parallel arrangement of aromatic rings. |
| Note: This table provides typical geometric parameters for these interactions and is for illustrative purposes only. |
Crystal Engineering and Design of Supramolecular Architectures
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. acs.org For this compound, a hierarchical approach to understanding its supramolecular architecture can be envisioned. The strong and highly directional N-H∙∙∙∙O hydrogen bonds are likely to form the primary structural motifs, such as the R22(8) dimers or C(4) chains. researchgate.nettandfonline.com
These primary structures are then organized into a three-dimensional architecture by a combination of weaker, less directional forces. These include the C-H···O and C-H···F hydrogen bonds, π-π stacking, and C-H···π interactions. The interplay and competition between these various interactions, guided by the steric and electronic influences of the fluoro and methyl substituents, will determine the final crystal packing. The ability to predict and control these interactions is the cornerstone of designing new materials with specific physical and chemical properties. rsc.org The study of how systematic changes in substitution patterns, such as the position of the fluorine atom, can alter these packing motifs is a key area of research in the field of fluorinated organic molecules. iucr.orgrsc.org
Research Applications and Broader Academic Context of 2 Fluoro 5 Methylbenzamide Derivatives
Role as a Chemical Building Block in Complex Molecule Synthesis
2-Fluoro-5-methylbenzamide and its closely related precursor, 2-fluoro-5-methylbenzoic acid, are valued as essential building blocks in organic synthesis. nbinno.com Their unique chemical structure, which features both fluorine and methyl groups on a benzamide (B126) or benzoic acid core, provides desirable properties for the creation of more complex molecules. nbinno.com The presence of the fluorine atom, in particular, can enhance critical attributes for drug design, such as lipophilicity and metabolic stability. nbinno.com
The 2-fluoro-5-methylbenzoyl scaffold is a key component in the synthesis of various pharmaceutical intermediates. It is sought after by researchers developing new treatments for a range of conditions. nbinno.com
Pyrimidinone Derivatives for Chronic Pain: 2-Fluoro-5-methylbenzoic acid is employed in the synthesis of pyrimidinone derivatives, which are investigated for their role as selective inhibitors of adenylyl cyclase 1 (AC1). nbinno.comossila.com This selective inhibition is a target for the potential treatment of chronic pain. ossila.com A resulting product from this synthesis pathway has shown an inhibitory concentration (IC50) against AC1 of 0.54 μM. ossila.com
Kinase Inhibitors: Amide derivatives of 2-fluoro-5-methylbenzoic acid are used to obtain benzoxazepinones through an intramolecular nucleophilic aromatic substitution reaction. ossila.com These benzoxazepinones have been identified as highly potent and monoselective inhibitors of receptor-interacting protein 1 (RIP1) kinase, a target in medicinal chemistry. ossila.com
TRPV1 Antagonists: In structure-activity relationship studies for potent TRPV1 antagonists, which are targets for analgesic drugs, various 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides have been synthesized and investigated. nih.gov These complex structures demonstrate the utility of fluorinated phenyl derivatives in building molecules for pain research. nih.gov
| Research Intermediate Class | Therapeutic Target | Application Area | Source(s) |
| Pyrimidinone Derivatives | Adenylyl Cyclase 1 (AC1) | Chronic Pain | nbinno.com, ossila.com |
| Benzoxazepinones | RIP1 Kinase | Kinase Inhibition | ossila.com |
| Propanamide Derivatives | TRPV1 | Analgesics | nih.gov |
Beyond pharmaceuticals, the 2-fluoro-5-methylbenzoyl moiety serves as a precursor in the agrochemical industry. nbinno.com The strategic inclusion of fluorine into bioactive molecules is a well-established approach to enhance the efficacy and stability of crop protection agents. nih.govresearchgate.net The versatility of this building block allows for its use in creating molecules with specific biological activities for advanced crop protection strategies, including the development of novel herbicides and fungicides. nbinno.com Fluorinated building blocks are a predominant approach for introducing fluorine into modern agrochemicals. ccspublishing.org.cn
Researchers are also exploring the potential of derivatives from precursors like 2-fluoro-5-methylbenzoic acid in the field of material science. nbinno.com There is interest in their use for developing advanced polymers and coatings that require enhanced thermal and chemical resistance, properties that can be conferred by the incorporation of fluorine. nbinno.com
Structure-Activity Relationship (SAR) Studies for Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the properties of bioactive compounds. For analogs of this compound, the fluorine and methyl substituents are key points of modification and analysis to understand their influence on biological activity.
The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a compound's properties and enhance its interaction with biological targets. researchgate.net The fluorine atom's high electronegativity and small size allow it to significantly alter the physicochemical properties of a molecule. researchgate.net
Enhanced Binding Affinity: The introduction of fluorine can lead to increased binding affinity for a target protein. researchgate.net Studies on fluoroaromatic inhibitors of carbonic anhydrase have shown that binding is dependent on both the hydrophobicity and the specific pattern of fluorine substitution on the aromatic ring. nih.gov In some benzamide derivatives, fluorination has been shown to increase binding affinity to targets like cereblon (CRBN). nih.gov
Molecular Interactions: Fluorine can participate in various non-covalent interactions that stabilize a ligand in a protein's binding pocket. It can modulate intermolecular forces, including hydrophobic and dipolar interactions. nih.gov The polar C-F bond can form favorable interactions with proximate functional groups, including dipole-induced dipole, dipole-quadrupole, and quadrupole-quadrupole interactions. researchgate.net In certain contexts, fluorine can also act as a weak hydrogen bond acceptor. acs.org
Metabolic Stability and Lipophilicity: The C-F bond is stronger than a C-H bond, which can enhance a molecule's resistance to metabolic degradation. nbinno.com Fluorine substitution generally increases a molecule's lipophilicity, which can affect its membrane permeability and distribution. nbinno.comnih.gov
| Effect of Fluorine Substitution | Physicochemical Consequence | Impact on Biological Activity | Source(s) |
| High Electronegativity | Alters electronic distribution, creates bond dipoles | Modulates binding affinity, participates in electrostatic interactions | researchgate.net, researchgate.net |
| Increased Lipophilicity | Enhances membrane permeation | Can improve bioavailability and target engagement | nbinno.com, nih.gov |
| Metabolic Stability | C-F bond is resistant to metabolic cleavage | Increases half-life of the compound | nbinno.com |
| Hydrogen Bonding | Can act as a weak H-bond acceptor | Contributes to specific ligand-protein interactions | acs.org |
Conformational Preferences: The placement of a methyl group can exert steric influence that affects the conformation of the molecule. nih.gov For instance, in related benzanilide (B160483) structures, methyl substituents influence the dihedral angle between the aromatic rings and the amide group, thereby dictating the molecule's three-dimensional shape. nih.gov In peptide structures, the introduction of N-methyl groups has significant consequences on conformation, in part by creating a tertiary amide that may adopt energetically similar cis and trans isomers. nih.gov This can shift the structure from an extended conformation to one that favors turn geometry. nih.gov
Lipophilic Interactions: The methyl group is a small, lipophilic (hydrophobic) substituent. In SAR studies of some benzamide series, replacing larger groups with a small lipophilic methyl group has led to increased activity against biological targets. acs.org This suggests the methyl group can fit into and form favorable van der Waals or hydrophobic interactions within a receptor's binding pocket that may not accommodate larger substituents. acs.org
Rational Design of New Benzamide-Based Molecular Probes
The rational design of novel molecular probes based on the benzamide scaffold is a strategic endeavor in chemical biology and medicinal chemistry, aimed at creating tools to investigate biological systems with high precision. This process involves the systematic modification of the benzamide core to achieve desired properties such as potency, selectivity, and the ability to be visualized or to interact with specific targets. For instance, benzamide scaffolds have been successfully modified to create photoreactive probes for class I Histone Deacetylase (HDAC) isoforms. nih.gov The design strategy for these probes included incorporating aryl and alkyl azido (B1232118) groups for photocrosslinking and a biotin (B1667282) tag for subsequent detection and isolation of the target protein. nih.gov The positioning of these functional groups was found to be critical for the inhibitory activity of the probes. nih.gov
In another example, benzamide derivatives have been designed as antagonists for the PD-1/PD-L1 immune checkpoint pathway. nih.gov The design process started from the crystal structure of a known inhibitor bound to PD-L1, guiding the synthesis of new compounds with modified linkers and hydrophilic moieties to optimize insertion into the protein's binding cavity. nih.gov These examples underscore a key principle in the rational design of benzamide probes: leveraging structural information of the target to guide chemical synthesis, ultimately leading to potent and selective molecular tools. nih.govnih.gov The benzamide core serves as a versatile starting point, allowing for chemical modifications that fine-tune the probe's interaction with its biological target. nih.govrsc.org
Fragment-Based Drug Design (FBDD) Applications
Fragment-based drug design (FBDD) has become a cornerstone in modern drug discovery, offering an efficient alternative to traditional high-throughput screening (HTS). rroij.com This approach uses small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets. rroij.comnih.gov Due to their simplicity, fragments can explore chemical space more effectively and have a higher probability of binding to a target, albeit with lower affinity. peakproteins.comjubilantbiosys.com These initial weak-binding hits provide high-quality starting points that can be optimized into potent and selective drug candidates. rroij.comnih.gov
This compound as a Structural Fragment for Protein Binding (e.g., HSP90N)
The compound this compound serves as an exemplary structural fragment in FBDD. Its modest size and molecular complexity are characteristic of the fragments used in screening libraries. jubilantbiosys.com The benzamide moiety is a common feature in many biologically active molecules, and the addition of the fluoro and methyl groups provides specific steric and electronic properties that can influence binding interactions.
Heat shock protein 90 (HSP90) is a molecular chaperone that has been a significant target for cancer therapy due to its role in the folding and stabilization of numerous oncogenic proteins. nih.govnih.gov The N-terminal domain of HSP90 (HSP90N) contains an ATP-binding site that is a primary focus for inhibitor development. nih.gov In a large-scale crystallographic fragment screening campaign against HSP90N, a library of 800 diverse fragments was screened, resulting in the identification of 91 starting points for new inhibitors. nih.gov These fragments were found to bind to eight different regions of the HSP90α N-terminus, with the majority (63 fragments) located in or around the crucial ATP-binding pocket. nih.gov While the specific results for this compound in this screen are not detailed, its structural motifs are representative of fragments that could be identified in such a campaign, providing a foundation for the development of more complex and potent inhibitors. nih.gov
Crystallographic Fragment Screening Methodologies
X-ray crystallography is a powerful and highly sensitive biophysical method for screening fragments in FBDD. peakproteins.comcrystalsfirst.com Unlike other techniques that measure binding affinity indirectly, crystallography provides direct, high-resolution, three-dimensional information about how a fragment binds to its target protein. crystalsfirst.comnih.gov This structural insight is invaluable for the subsequent process of evolving a low-affinity fragment into a high-potency lead compound. crystalsfirst.com
The typical methodology involves soaking crystals of the target protein in a solution containing a high concentration of a single fragment or a cocktail of fragments. strbd.comoup.com The fragments diffuse into the crystal lattice and bind to the protein. oup.com X-ray diffraction data is then collected from these soaked crystals. peakproteins.com A key challenge is detecting the weak electron density of a small, often partially occupied fragment. To overcome this, specialized computational techniques like the PanDDA (Pan Dataset Density Analysis) algorithm have been developed to amplify the signal of these weak binders from large numbers of datasets. peakproteins.com This approach allows for the reliable identification of even very low-affinity binders that might be missed by other methods. crystalsfirst.com
| Parameter | High-Throughput Screening (HTS) | Fragment-Based Drug Design (FBDD) |
| Library Size | ~10^5 - 10^6 | ~10^3 |
| Molecular Weight (Da) | 500 - 1000 | 100 - 300 |
| Hit Affinity | nM - µM | µM - mM |
| Hit Rate | <<<1% | 3-5% |
This table provides a comparative overview of the key characteristics of High-Throughput Screening (HTS) and Fragment-Based Drug Design (FBDD), highlighting the differences in library size, compound complexity, and typical hit profiles. strbd.com
Insights into Protein-Ligand Interaction Landscapes
Crystallographic fragment screening provides profound insights into the protein-ligand interaction landscape. By revealing the precise binding mode of fragments, it maps out "hotspots" on the protein surface—regions that are energetically favorable for binding. peakproteins.comnih.gov The detailed structural information shows the specific hydrogen bonds, hydrophobic interactions, and other forces that govern the binding event. crystalsfirst.com This allows researchers to understand the accessible chemical space within a binding pocket and can reveal novel binding sites, including allosteric sites that may not have been previously identified. peakproteins.comstrbd.com
For example, the screening of 800 fragments against HSP90N identified 91 hits that bound to eight distinct regions, providing a comprehensive map of druggable sites on the protein's N-terminal domain. nih.gov This kind of information is crucial for structure-based drug design, as it guides the rational elaboration of fragments. nih.gov By understanding the protein's conformational flexibility and how it accommodates different ligands, researchers can design more potent and selective inhibitors. nih.gov This "chemical interrogation" of the target protein can reveal how to link or merge different fragments or how to grow a single fragment to better occupy the binding site and improve affinity. nih.gov
General Principles Derived from this compound Research
Understanding of Fluorine's Electronic and Steric Effects
The inclusion of fluorine in pharmaceutical compounds is a widely used strategy in medicinal chemistry, and its effects are well-illustrated by a molecule like this compound. tandfonline.com The properties of fluorine—its small size and high electronegativity—allow it to significantly influence a molecule's biological activity. tandfonline.combenthamdirect.com
Steric Effects: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). tandfonline.com This similarity in size means that replacing a hydrogen atom with fluorine generally causes minimal steric disruption. tandfonline.combenthamdirect.com This "hydrogen mimicry" allows fluorinated compounds to bind to enzyme or receptor sites without significant steric clashes. tandfonline.com
Electronic Effects: Fluorine is the most electronegative element, which gives it a powerful electron-withdrawing effect. tandfonline.com This property can profoundly alter the physicochemical characteristics of a molecule. tandfonline.com
Altered pKa: The introduction of fluorine can lower the basicity (pKa) of nearby functional groups, which can improve a drug's bioavailability by enhancing its ability to permeate cell membranes. tandfonline.com
Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule. benthamdirect.comresearchgate.net This can enhance hydrophobic interactions between the drug and its target receptor, potentially leading to stronger binding affinity. benthamdirect.comingentaconnect.com
Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block metabolic oxidation, thereby increasing the compound's stability and half-life in the body. tandfonline.com
The strategic placement of fluorine, as seen in this compound, is a key principle in rational drug design, used to fine-tune a molecule's steric, electronic, and pharmacokinetic properties for optimal therapeutic effect. tandfonline.com
| Property | Effect of Fluorine Substitution | Rationale |
| Steric Profile | Minimal change | Van der Waals radius of F (1.47 Å) is similar to H (1.20 Å). tandfonline.com |
| Electronic Profile | Strong electron-withdrawing effect | Fluorine is the most electronegative element. tandfonline.com |
| Basicity (pKa) | Reduces pKa of nearby groups | Improves membrane permeation and bioavailability. tandfonline.com |
| Lipophilicity | Generally increases | Can enhance hydrophobic interactions with target proteins. benthamdirect.comresearchgate.net |
| Metabolic Stability | Increases | The C-F bond is stronger and more stable than the C-H bond. tandfonline.com |
| Binding Affinity | Can increase | Can participate in favorable electrostatic and hydrogen-bond interactions. benthamdirect.comscispace.com |
This table summarizes the key electronic and steric effects of incorporating fluorine into a molecule, a common strategy in medicinal chemistry to enhance drug-like properties. tandfonline.combenthamdirect.comscispace.com
Benzamide Scaffold Modifications for Targeted Research Outcomes
The modification of the benzamide scaffold is a cornerstone of rational drug design, allowing researchers to systematically probe structure-activity relationships (SAR) and optimize compounds for specific biological outcomes. In the context of derivatives related to this compound, modifications typically involve substitutions on the benzamide nitrogen (the "right-hand side" of the molecule) or alterations to the aromatic ring itself. These changes are designed to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
A prominent area of application is in the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The benzamide core can act as a scaffold that correctly orients pharmacophoric elements to interact with the ATP-binding site of a target kinase.
For instance, in the development of inhibitors for Phosphatidylinositol 5-Phosphate 4-Kinases (PI5P4K), a benzamide-based scaffold was systematically modified to explore SAR. The study revealed how changes to different parts of the molecule impacted inhibitory concentration (IC₅₀). While the core was different from this compound, the principles of modification are directly applicable. Variations on the "right-hand" portion of the benzamide, which projects into the solvent-exposed region of the kinase, showed that different heterocyclic and acyclic groups significantly alter potency against different kinase isoforms.
| Compound ID | Scaffold Modification (Right-Hand Side) | PI5P4Kα IC₅₀ (µM) | PI5P4Kβ IC₅₀ (µM) |
| THZ-P1-2 | 4-(dimethylamino)phenyl | 0.9 | 0.6 |
| 19 | Cyclohexane (B81311) | 2.5 | 3.0 |
| 25 | Piperidine (B6355638) | 2.0 | 1.8 |
Data adapted from a study on PI5P4K inhibitors, illustrating the impact of scaffold modifications on kinase inhibition. nih.gov
This data illustrates that replacing an aromatic dimethylamino)phenyl group with saturated rings like cyclohexane or piperidine retains micromolar activity, suggesting that this region of the binding pocket can accommodate non-aromatic groups. nih.gov The subtle differences in potency highlight the sensitivity of different kinase isoforms to these structural changes. nih.gov
Similarly, in the pursuit of potent androgen receptor (AR) inhibitors for prostate cancer treatment, bis-benzamide scaffolds have been investigated. A study on these compounds demonstrated that modifications to the side chains and terminal functionalities of the benzamide core are critical for biological activity. Although the core structure differs, the findings underscore the principle that even small alkyl group variations on the scaffold can lead to significant changes in antiproliferative activity.
| Compound ID | Side Chain (R) | LNCaP Cell Growth Inhibition IC₅₀ (nM) |
| 14c | Isopropyl | 57 |
| 14d | Isobutyl | 16 |
| 14f | Cyclopentyl | 81 |
| 14h | Phenyl | 66 |
Data adapted from a structure-activity relationship study of bis-benzamide AR inhibitors. nih.govmdpi.com
The results show that extending a side chain from isopropyl (14c) to isobutyl (14d) dramatically increases potency, with the IC₅₀ value dropping from 57 nM to 16 nM. nih.govmdpi.com However, introducing larger or more rigid groups like cyclopentyl (14f) or phenyl (14h) reduces this potency, indicating an optimal size and flexibility for the side chain to fit within the target protein's binding site. nih.govmdpi.com These examples showcase how systematic modification of a benzamide scaffold allows for the fine-tuning of biological activity to achieve desired therapeutic outcomes.
Advancements in Directed Functionalization and Late-Stage Fluorination
The synthesis of complex benzamide derivatives has been significantly advanced by modern synthetic methodologies, particularly transition metal-catalyzed C-H (carbon-hydrogen) functionalization and late-stage fluorination. These techniques allow for the direct modification of the benzamide core, providing efficient routes to novel analogs that would be difficult to access through traditional multi-step syntheses.
Directed C-H Functionalization:
C-H activation is a powerful strategy that involves the cleavage of a C-H bond and its subsequent conversion into a new C-C or C-heteroatom bond. The amide group within the benzamide scaffold can act as an effective directing group, guiding a metal catalyst to selectively activate the C-H bond at the ortho-position. This regioselectivity is highly valuable for building molecular complexity in a controlled manner.
Cobalt-catalyzed C-H activation and annulation (ring-forming) reactions of benzamides with alkynes have emerged as an efficient method for constructing isoquinolinone skeletons, which are common cores in biologically active molecules. nih.gov A study demonstrated that various substituted benzamides can react with fluorine-containing alkynes to produce fluoroalkylated isoquinolinones in high yields. nih.gov The amide directing group facilitates the formation of a metallacycle intermediate, which then undergoes insertion of the alkyne and subsequent reductive elimination to yield the annulated product.
| Benzamide Substituent (R) | Alkyne | Catalyst System | Product Yield (%) |
| H | CF₃-C≡C-Si(CH₃)₃ | Co(acac)₂·2H₂O / Mn(OAc)₂·4H₂O | 92 |
| 4-tert-Butyl | CF₃-C≡C-Si(CH₃)₃ | Co(acac)₂·2H₂O / Mn(OAc)₂·4H₂O | 85 |
| 4-Methoxy | CF₃-C≡C-Si(CH₃)₃ | Co(acac)₂·2H₂O / Mn(OAc)₂·4H₂O | 95 |
| 4-Trifluoromethyl | CF₃-C≡C-Si(CH₃)₃ | Co(acac)₂·2H₂O / Mn(OAc)₂·4H₂O | 88 |
| 3-Chloro | CF₃-C≡C-Si(CH₃)₃ | Co(acac)₂·2H₂O / Mn(OAc)₂·4H₂O | 83 |
Data adapted from a study on cobalt-catalyzed C-H activation/annulation of benzamides with fluoroalkylated alkynes. nih.gov
The data shows that this method is robust and tolerates a wide range of functional groups on the benzamide ring, including both electron-donating (tert-Butyl, Methoxy) and electron-withdrawing (Trifluoromethyl, Chloro) groups, consistently providing high yields. nih.gov This highlights the utility of directed C-H functionalization for rapidly diversifying the benzamide core.
Late-Stage Fluorination:
Fluorine is a critical element in modern pharmaceuticals, and methods for its introduction late in a synthetic sequence ("late-stage fluorination") are of immense value. nih.govnih.gov These strategies allow for the direct conversion of a C-H or other functional group to a C-F bond on a complex, fully assembled molecule. This approach avoids the need to carry fluorine through a lengthy synthesis and enables the rapid generation of fluorinated analogs for SAR studies.
While direct C-H fluorination of a molecule like this compound at other positions is challenging, related techniques demonstrate the principle. For example, palladium-catalyzed methods have been developed for the fluorination of arylboronic acids, and silver-catalyzed fluorination of aryl stannanes has proven effective for complex substrates with high functional group tolerance. nih.gov These reactions typically use an electrophilic fluorine source, such as Selectfluor or N-Fluorobenzenesulfonimide (NFSI), in combination with a transition metal catalyst. The development of these methods is crucial for expanding the chemical space accessible to medicinal chemists, allowing for the strategic introduction of fluorine to modulate a compound's biological properties. nih.govmpg.de
Q & A
Q. How to design a stability-indicating assay for this compound under accelerated storage conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- HPLC-DAD/ELSD : Quantify degradation products (e.g., hydrolyzed benzoic acid) using a validated method with LOQ ≤0.1% .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
